N-(2-{[2-(4-Bromophenyl)-1H-indol-3-YL]sulfanyl}ethyl)pyridine-4-carboxamide
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Overview
Description
N-(2-{[2-(4-Bromophenyl)-1H-indol-3-YL]sulfanyl}ethyl)pyridine-4-carboxamide: is a complex organic compound that features a bromophenyl group, an indole moiety, and an isonicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2-(4-Bromophenyl)-1H-indol-3-YL]sulfanyl}ethyl)pyridine-4-carboxamide typically involves multiple steps. One common route includes the formation of the indole core, followed by the introduction of the bromophenyl group and the isonicotinamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[2-(4-Bromophenyl)-1H-indol-3-YL]sulfanyl}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, N-(2-{[2-(4-Bromophenyl)-1H-indol-3-YL]sulfanyl}ethyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biology, this compound may be used in the study of cellular processes and as a probe for investigating biological pathways.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-Bromophenyl)-1H-indol-3-YL]sulfanyl}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide
- N-(2-bromophenyl)-2-(1H-indol-3-yl)thioacetamide
- N-(4-bromophenyl)-2-(1H-indol-3-yl)thioacetamide
Uniqueness: N-(2-{[2-(4-Bromophenyl)-1H-indol-3-YL]sulfanyl}ethyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3OS/c23-17-7-5-15(6-8-17)20-21(18-3-1-2-4-19(18)26-20)28-14-13-25-22(27)16-9-11-24-12-10-16/h1-12,26H,13-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYNGTSIMKUGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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